REACTION_CXSMILES
|
[Cl-].[NH4+].[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[N+:15]([O-])=O)=[CH:6][CH:5]=1>C(O)C.O.[Fe]>[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[NH2:15])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=C(C=NC=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
45 μL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was diluted in aqueous sodium hydrogen carbonate (40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=NC=C2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |